4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone
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Description
The compound “4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, a dimethylphenoxy group, a tetrahydroquinazoline group, and a sulfone group .
Molecular Structure Analysis
The molecular formula of the compound is C23H23ClN2OS . This indicates that the compound contains 23 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions depending on the conditions. For example, the chlorobenzyl group might undergo nucleophilic substitution or elimination reactions . The sulfone group could participate in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of a sulfone group could influence its solubility in polar solvents . The chlorobenzyl group might affect its reactivity .Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, studies have shown that certain sulfonamido-quinazolinones exhibit pronounced antibacterial and antifungal activities. These compounds are synthesized through a series of reactions involving amino quinazolinone and Schiff base formation, demonstrating promising antibacterial activity against specific strains and antifungal activity against C. albicans (N. Patel, J. Patel, V. Patel, 2010). Similarly, (4-oxo-thiazolidinyl) sulfonamides bearing quinazolinones have been prepared and shown to possess remarkable antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (N. Patel, V. Patel, H. Patel, Faiyazalam M. Shaikh, J. Patel, 2010).
Fluorescent Probes
Quinoline derivatives, including those related to the quinazolinone family, have been synthesized for use as fluorescent probes. A study reports the synthesis of novel fluorescent compounds that emitted green light in various solvents, suggesting their application in fluorescence studies and potentially as fluorescent markers in biological research (Y. Bodke, S. Shankerrao, H. N. Harishkumar, 2013).
Diuretic Agents
Quinazolinone derivatives have also been investigated for their diuretic properties. Research into novel quinazolinone derivatives containing thiazole or 1,3,4-thiadiazole moieties has explored their effects as diuretic agents, indicating the versatility of quinazolinone frameworks in therapeutic applications beyond antimicrobial activity (A. R. Maarouf, Eman R. El‐Bendary, Fatma E. Goda, 2004).
Sulfonamide Hybrids
Sulfonamides, often integrated with quinazolinones, are a pivotal class of drugs with a wide range of pharmacological activities. Recent advances have focused on designing sulfonamide hybrids, incorporating pharmaceutical active scaffolds like quinazoline, indicating a broad interest in developing novel therapeutic agents based on sulfonamide and quinazolinone chemistry (Reihane Ghomashi, Shakila Ghomashi, H. Aghaei, A. Massah, 2022).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-6-5-9-21(16(15)2)29-22-19-7-3-4-8-20(19)25-23(26-22)30(27,28)14-17-10-12-18(24)13-11-17/h5-6,9-13H,3-4,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEARPUPHBSXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC3=C2CCCC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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